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LEONARDA-1 Efficacy & Safety Overview

Parameter
Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) / p-
value

Primary Endpoint

Median PFS
(Investigator)

11.07 months [1] 5.49 months [1] HR: 0.451 (95% CI: 0.311-
0.656); p = 0.000016 [1]

Median PFS (BICR) 11.93 months [2] [3] 5.75 months [2]
[3]

HR: 0.353 (95% CI: 0.228-
0.547); p = 0.000002 [1]

Key Secondary
Endpoints

ORR (Investigator, ITT) 23.4% [1] 8.7% [1] -

ORR (with measurable

disease)

26.9% [1] 9.9% [1] -

Disease Control Rate

(DCR)

81.8% [1] 71.0% [1] -
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Parameter
Lerociclib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) / p-
value

Clinical Benefit Rate

(CBR)

48.2% [1] Information

missing

-

Selected Subgroup PFS
(HR)

Primary Endocrine

Resistance

HR: 0.374 (95% CI:

0.182-0.769) [1] [4]

Liver Metastasis HR: 0.487 (95% CI:

0.297-0.796) [1] [4]

≥4 Metastatic Sites HR: 0.326 (95% CI:

0.160-0.665) [1] [4]

Common Adverse
Events (Grade ≥3)

Neutropenia (Any Grade) 46.7% (Grade 3), 5.1%

(Grade 4) [2] [4]

Information

missing

-

Diarrhea (Grade ≥3) 0% [2] [4] Information

missing

-

Treatment

Discontinuation due to AE

0.7% [3] [4] Information

missing

-

Mechanistic Advantages & Safety Profile

Lerociclib's clinical performance is rooted in its distinctive pharmacological design, which offers a

potentially improved therapeutic index.

High Kinase Selectivity: Lerociclib is a highly selective oral CDK4/6 inhibitor. Its unique tricyclic
and spiro-ring structure results in potent inhibition of CDK4 (IC₅₀ of 1 nM) with minimal off-target
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activity [2] [3]. In contrast, palbociclib inhibits 3 kinases and abemaciclib inhibits over 50 kinases,

which is linked to a broader range of side effects [3].
Minimal CDK9 Inhibition: Unlike some other CDK4/6 inhibitors, lerociclib exerts no functional

inhibition of CDK9. Since CDK9 inhibition is associated with gastrointestinal toxicity and other side
effects, this characteristic contributes to its favorable GI safety profile (e.g., no Grade ≥3 diarrhea) [2]

[3].
Favorable Safety and Tolerability: The LEONARDA-1 trial confirmed a manageable safety profile.

Key differentiators include a low rate of Grade 4 neutropenia (5.1%), no febrile neutropenia, and no
reported cases of venous thromboembolism (VTE), interstitial lung disease (ILD), or significant

hepatotoxicity [2] [4]. This profile allows for continuous dosing without the need for treatment
holidays and reduces the requirement for intensive monitoring [2].

The diagram below illustrates how lerociclib's high selectivity for CDK4/6 leads to its clinical efficacy and

reduced side effects.

Lerociclib Administration

High CDK4/6 Selectivity
Low CDK9 Off-Target

Primary Efficacy Outcome Differentiated Safety Profile

Significantly Improved PFS
(11.07 vs 5.49 months)

Low Grade 4 Neutropenia (5.1%)
Minimal GI Toxicity

(No Grade ≥3 Diarrhea)
No VTE, ILD, or Hepatotoxicity

Click to download full resolution via product page

Detailed Experimental Protocol: LEONARDA-1
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For research and development professionals, here are the key methodological details of the phase III

LEONARDA-1 trial.

Trial Design: LEONARDA-1 (NCT05054751) was a randomized, double-blind, placebo-controlled
Phase III study designed to evaluate the efficacy and safety of lerociclib plus fulvestrant in patients

with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on
prior endocrine therapy [1] [5].

Patient Population: The trial enrolled 275 patients in China, randomizing them in a 1:1 ratio. The
population was considered representative of real-world practice, including high-risk patients: 63.3%

had visceral metastases, 37.8% had liver metastases, 25.5% had primary endocrine resistance, and
74.5% had secondary endocrine resistance [1] [3].

Intervention and Dosing:
Experimental Arm: Lerociclib 150 mg administered orally twice daily on a continuous dosing

schedule, plus fulvestrant [1] [4].
Control Arm: Matching placebo plus fulvestrant [1].

Primary and Secondary Endpoints:
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1].

Key Secondary Endpoints: Included PFS assessed by a Blinded Independent Central Review
(BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate

(DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety, and tolerability [1].
Statistical Analysis: The study was powered to detect a significant improvement in PFS. The hazard

ratio (HR) and 95% confidence interval (CI) were calculated using a Cox proportional hazards model.
The pre-specified statistical significance was met with a p-value of 0.000016 for the primary endpoint

[1].

Interpretation and Context for Professionals

Positioning Among CDK4/6 Inhibitors: Lerociclib's efficacy (PFS HR of 0.451) is comparable to

other approved CDK4/6 inhibitors in similar settings [2]. Its key differentiator lies in its optimized
safety and tolerability profile, which may lead to better adherence and quality of life, and lower

management costs [2] [3].
Relevance for Drug Development: The success of lerociclib underscores the value of improved
kinase selectivity in drug design to enhance the therapeutic window. Its clinical profile addresses an
unmet need for a highly effective CDK4/6 inhibitor with a lower burden of severe hematological and

gastrointestinal toxicities [3].
Clinical Application: Based on the positive results from LEONARDA-1 and the LEONARDA-2 (first-

line) trial, lerociclib received approval in China in May 2025 for use with an aromatase inhibitor or
fulvestrant in adults with HR+/HER2− locally advanced or metastatic breast cancer, providing a

comprehensive treatment option across lines of therapy [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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